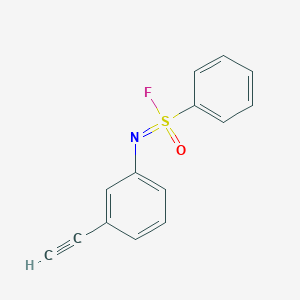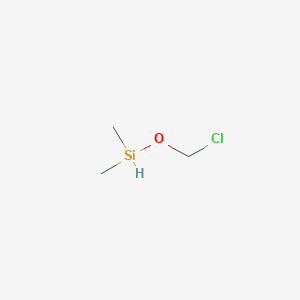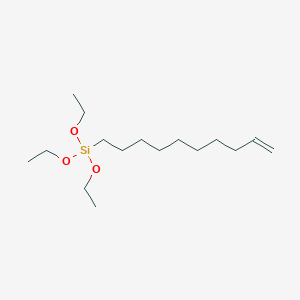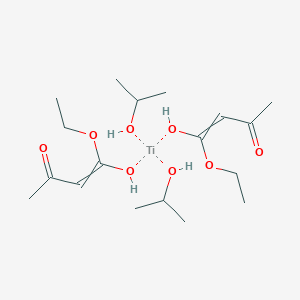
(3-Methyloxetan-3-yl)methanol;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methyloxetan-3-yl)methanol;nitric acid is a compound with the CAS number 84051-81-0. It is a combination of (3-Methyloxetan-3-yl)methanol and nitric acid, which are both significant in various chemical processes. This compound is known for its unique structure and properties, making it valuable in different scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxetan-3-yl)methanol typically involves the reaction of oxetane derivatives with methanol under controlled conditions. The addition of nitric acid to this compound can be achieved through nitration reactions, where nitric acid acts as a nitrating agent. The reaction conditions often include maintaining a low temperature and using a solvent like sulfuric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of (3-Methyloxetan-3-yl)methanol;nitric acid involves large-scale nitration processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methyloxetan-3-yl)methanol;nitric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, amino-substituted compounds, and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
(3-Methyloxetan-3-yl)methanol;nitric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-Methyloxetan-3-yl)methanol;nitric acid involves its interaction with molecular targets through nitration and oxidation processes. The nitro group can participate in various biochemical pathways, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in changes in cellular functions and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methyloxetan-3-yl)methanol: This compound is similar but lacks the nitro group, making it less reactive in certain chemical reactions.
Nitromethane: A simple nitro compound that shares the nitro functional group but has a different structural framework.
Oxetane derivatives: Various oxetane derivatives with different substituents can be compared to highlight the unique properties of (3-Methyloxetan-3-yl)methanol;nitric acid.
Eigenschaften
CAS-Nummer |
84051-81-0 |
|---|---|
Molekularformel |
C5H11NO5 |
Molekulargewicht |
165.14 g/mol |
IUPAC-Name |
(3-methyloxetan-3-yl)methanol;nitric acid |
InChI |
InChI=1S/C5H10O2.HNO3/c1-5(2-6)3-7-4-5;2-1(3)4/h6H,2-4H2,1H3;(H,2,3,4) |
InChI-Schlüssel |
RHPCGMUWYDDVCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)CO.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14125717.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/structure/B14125728.png)


![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14125752.png)






![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![4-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14125812.png)
![[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate](/img/structure/B14125821.png)
